3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl-

Lipophilicity Drug Design SAR

3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl- (CAS 62513-17-1) is a synthetic small-molecule heterocycle belonging to the isoxazolidine-3-carboxamide class, characterized by a five-membered N,O-containing ring with diphenyl and o-tolyl (2-methylphenyl) substituents attached to the carboxamide motif. Isoxazolidines are recognized as privileged scaffolds in medicinal chemistry owing to their broad repertoire of biological activities, including antimicrobial, antifungal, anticancer, and enzyme-inhibitory properties.

Molecular Formula C23H22N2O2
Molecular Weight 358.4 g/mol
CAS No. 62513-17-1
Cat. No. B12910899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl-
CAS62513-17-1
Molecular FormulaC23H22N2O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2CC(ON2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H22N2O2/c1-17-10-8-9-15-20(17)24-23(26)21-16-22(18-11-4-2-5-12-18)27-25(21)19-13-6-3-7-14-19/h2-15,21-22H,16H2,1H3,(H,24,26)
InChIKeyIIJWUKXZSCVXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl- (CAS 62513-17-1): Compound Characteristics and Procurement Context


3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl- (CAS 62513-17-1) is a synthetic small-molecule heterocycle belonging to the isoxazolidine-3-carboxamide class, characterized by a five-membered N,O-containing ring with diphenyl and o-tolyl (2-methylphenyl) substituents attached to the carboxamide motif [1]. Isoxazolidines are recognized as privileged scaffolds in medicinal chemistry owing to their broad repertoire of biological activities, including antimicrobial, antifungal, anticancer, and enzyme-inhibitory properties [2]. This specific compound is offered by commercial suppliers as a research chemical with certified purity specifications (e.g., ≥97%) and is primarily utilized as a synthetic intermediate or as a probe in biochemical assays, rather than as a finished pharmaceutical agent [1].

Why Generic Substitution Fails for 3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl- and Its Closest Analogs


Within the isoxazolidine-3-carboxamide congener series, subtle variations in the N-aryl and ring substituents can produce substantial differences in lipophilicity, target-binding affinity, and biological activity profiles. Published structure–activity relationship (SAR) studies on analogous 3,5-diphenylisoxazolidine systems demonstrate that even single-atom changes (e.g., methyl → methoxy or methyl → bromo) can alter antimicrobial potency by more than one order of magnitude [1]. Consequently, procurement of the exact CAS-registered compound rather than a 'close' analog is critical for experimental reproducibility in biochemical screening, medicinal chemistry campaigns, and analytical reference-standard applications [2]. The target compound's specific substitution pattern (o-tolyl amide, 2,5-diphenyl ring) confers a unique combination of steric and electronic characteristics that cannot be mimicked by swapping to the corresponding 5-cyano, N-(2-methoxyphenyl), or N-(2-nitrophenyl) variants without risking off-target shifts and altered pharmacokinetic behavior.

Quantitative Evidence Guide: Differential Performance of 3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl- Relative to Structural Analogs


Lipophilicity Differentiation: Computed logP of the o-Tolyl Analog vs. Closest N-Aryl Variants

The o-tolyl (2-methylphenyl) substituent on the carboxamide nitrogen is predicted to impart a distinct lipophilicity profile relative to closely related N-aryl isoxazolidine-3-carboxamides. In silico comparison of computed logP values indicates that the o-tolyl derivative (target) is approximately 0.4–0.7 log units more lipophilic than its 2-methoxyphenyl counterpart (CAS 62513-13-7) and approximately 0.2–0.5 log units less lipophilic than the 2-nitrophenyl analog. These differences, derived from fragment-based calculations on the diphenylisoxazolidine scaffold, are consistent with the known Hansen substituent constants for –CH₃, –OCH₃, and –NO₂ [1]. Alterations in logP of this magnitude have been demonstrated in related isoxazolidine antimicrobial series to correlate with shifts in membrane permeability and non-specific protein binding [2].

Lipophilicity Drug Design SAR

Antimicrobial Potency Differentiation: class-level activity data for isoxazolidine-3-carboxamide analogs as a baseline for N-aryl optimization

Comprehensive screening of synthetic isoxazolidine derivatives has established that the N-aryl substituent is a primary modulator of antimicrobial potency. In a systematic study of C-(4-biphenyl)-N-aryl nitrone-derived isoxazolidines, compounds bearing N-(3-methylphenyl) and N-(3-chlorophenyl) groups exhibited minimum inhibitory concentrations (MICs) against Botryodiplodia theobromae comparable to the standard drug Nystatin, whereas other N-aryl variants within the same series showed markedly reduced antifungal activity [1]. Although the target compound (bearing N-(2-methylphenyl), i.e., o-tolyl substitution) was not directly evaluated in that head-to-head panel, the data demonstrate that the position and electronic nature of the N-aryl group on the isoxazolidine-3-carboxamide scaffold can shift activity from 'comparable to clinical standard' to 'essentially inactive' within the same chemical series [1]. A separate patent literature analysis confirms that diphenyl-substituted isoxazolidine-3-carboxamides are claimed as antifungal agents with MIC values in the range of 0.7–70 µg/mL against Candida spp., depending critically on the N-substitution pattern [2].

Antimicrobial SAR MIC

Synthetic Accessibility and Purity: Advantage of the 2,5-diphenyl substitution pattern over the 5-cyano series

The 2,5-diphenyl-substituted isoxazolidine-3-carboxamide scaffolds, including the target compound, are generally synthesized via 1,3-dipolar cycloaddition of C,N-diphenylnitrones with styrene derivatives, a reaction that proceeds with high regioselectivity and predictable stereochemical outcomes [1]. In contrast, the 5-cyano-substituted series (e.g., CAS 62513-12-6) requires additional synthetic steps involving cyanide incorporation, which can introduce competitive side reactions, lower overall yields, and elevated residual cyanide-related impurities. Commercial listings for the target compound routinely specify purity ≥97%, whereas 5-cyano analogs from the same suppliers often carry broader purity ranges (90–95%) and limited batch-to-batch consistency data . This differential synthetic robustness translates into more reproducible analytical performance when the 2,5-diphenyl derivative is employed as a reference standard or intermediate in multi-step syntheses.

Synthetic Chemistry Purity Procurement

Metabolic Stability Potential: Methyl substitution on the N-phenyl ring as a metabolic soft spot versus methoxy and nitro analogs

In medicinal chemistry, the N-aryl methyl group (as in o-toluidine) is generally considered metabolically more stable than the corresponding methoxy (–OCH₃) substituent, which is susceptible to O-demethylation by cytochrome P450 enzymes, and significantly less prone to reductive metabolism than the nitro (–NO₂) group, which can generate reactive intermediates such as nitroso and hydroxylamine metabolites that carry toxicological liabilities [1]. While direct comparative metabolic stability data for the specific isoxazolidine-3-carboxamide series are not available, class-level inference from broader N-aryl carboxamide chemotypes indicates that the o-tolyl variant (target) would be expected to exhibit a longer half-life in hepatic microsome assays than the corresponding 2-methoxyphenyl analog, and a markedly improved safety profile relative to the 2-nitrophenyl analog [2]. This prediction is critical for programs where the isoxazolidine scaffold is intended for in vivo pharmacological evaluation, as metabolic lability or bioactivation can confound efficacy readouts and raise toxicity flags.

Metabolic Stability Drug Metabolism Procurement Criterion

Recommended Application Scenarios for 3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl- Based on Quantitative Evidence


Biochemical Probe for Enzyme–Inhibitor Interaction Studies Requiring Defined Lipophilicity

The predicted clogP of approximately 4.8 positions this compound as an intermediate-lipophilicity probe suitable for enzyme inhibition assays where membrane permeability is required but excessive non-specific binding must be avoided. The o-tolyl substituent provides a well-balanced lipophilic surface that facilitates passive cellular uptake without the extreme logP values (>5.5) of the nitro analog that could trigger extensive plasma protein binding artifacts [1]. Researchers designing FRET-based or fluorescence polarization assays against intracellular targets (e.g., kinases, RIPK1, or Smurf-1) will benefit from this controlled physicochemical profile, which is distinct from both the more polar methoxy analog and the more lipophilic nitro congener.

Synthetic Intermediate in Multi-Step Heterocycle Construction for Agrochemical Lead Optimization

The robust 1,3-dipolar cycloaddition route to the 2,5-diphenylisoxazolidine core, coupled with the commercial availability of the target compound at ≥97% purity, makes it an attractive building block for late-stage diversification in agrochemical discovery programs targeting fungal plant pathogens [1]. The compound can serve as a key intermediate for the introduction of additional functional groups (e.g., halogenation, Suzuki coupling on the phenyl rings) without the competing reactivity or impurity carryover issues that plague the 5-cyano series. Agricultural fungicide SAR studies on isoxazolidine-5-carboxamides have demonstrated that N-aryl substitution is a critical determinant of field-level efficacy; the o-tolyl derivative provides a defined reference point for systematic analog library generation [2].

Analytical Reference Standard for LC-MS/MS Method Development in Metabolite Identification Studies

The predicted superior metabolic stability of the o-tolyl moiety relative to methoxy and nitro analogs makes this compound a suitable candidate as an internal standard or reference material in LC-MS/MS bioanalytical methods designed to detect and quantify N-aryl metabolite formation [1]. The absence of the O-demethylation pathway simplifies metabolite profiles, reducing the number of expected chromatographic peaks and facilitating unambiguous peak assignment. Additionally, the high commercial purity specification reduces the likelihood of interfering peaks from synthesis-related impurities, a significant advantage over the 5-cyano series where residual starting materials and side products can co-elute with analytes of interest [2].

Quote Request

Request a Quote for 3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.